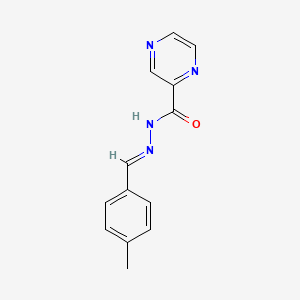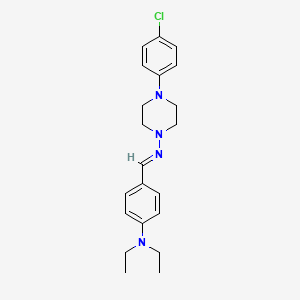
(4-(4-Chloro-phenyl)-piperazin-1-YL)-(4-diethylamino-benzylidene)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(4-Chloro-phenyl)-piperazin-1-YL)-(4-diethylamino-benzylidene)-amine is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenyl group and a benzylidene amine moiety with a diethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Chloro-phenyl)-piperazin-1-YL)-(4-diethylamino-benzylidene)-amine typically involves a multi-step process:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.
Substitution with 4-Chlorophenyl Group: The piperazine ring is then reacted with 4-chlorobenzyl chloride under basic conditions to introduce the 4-chlorophenyl group.
Formation of Benzylidene Amine Moiety: The final step involves the condensation of the substituted piperazine with 4-diethylaminobenzaldehyde in the presence of an acid catalyst to form the benzylidene amine moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(4-Chloro-phenyl)-piperazin-1-YL)-(4-diethylamino-benzylidene)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-(4-Chloro-phenyl)-piperazin-1-YL)-(4-diethylamino-benzylidene)-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (4-(4-Chloro-phenyl)-piperazin-1-YL)-(4-diethylamino-benzylidene)-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(4-Fluoro-phenyl)-piperazin-1-YL)-(4-diethylamino-benzylidene)-amine: Similar structure but with a fluorine atom instead of chlorine.
(4-(4-Methyl-phenyl)-piperazin-1-YL)-(4-diethylamino-benzylidene)-amine: Similar structure but with a methyl group instead of chlorine.
Uniqueness
(4-(4-Chloro-phenyl)-piperazin-1-YL)-(4-diethylamino-benzylidene)-amine is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C21H27ClN4 |
|---|---|
Molekulargewicht |
370.9 g/mol |
IUPAC-Name |
4-[(E)-[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]-N,N-diethylaniline |
InChI |
InChI=1S/C21H27ClN4/c1-3-24(4-2)20-9-5-18(6-10-20)17-23-26-15-13-25(14-16-26)21-11-7-19(22)8-12-21/h5-12,17H,3-4,13-16H2,1-2H3/b23-17+ |
InChI-Schlüssel |
VAJRCAYXNHKPOX-HAVVHWLPSA-N |
Isomerische SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/N2CCN(CC2)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


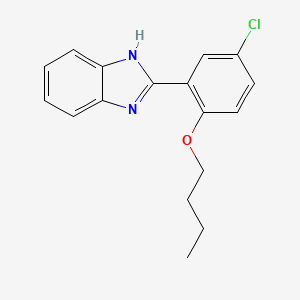
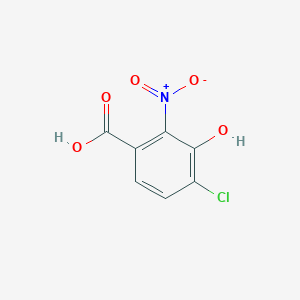
![3-methyl-8-[(2-oxopropyl)sulfanyl]-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081754.png)
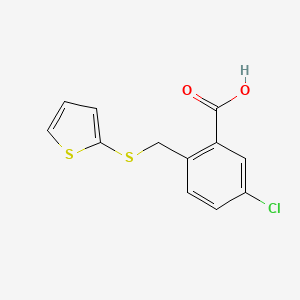
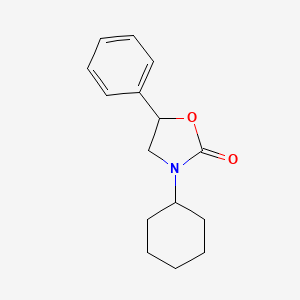
![[(2E)-2-(1-hexadecylquinolin-4(1H)-ylidene)ethylidene]propanedinitrile](/img/structure/B15081770.png)
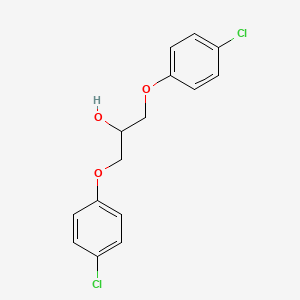
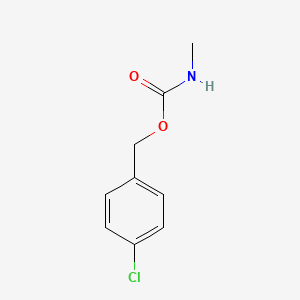


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide](/img/structure/B15081804.png)
![Methyl 2-({[4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B15081816.png)

